Cas no 820963-06-2 (Ethanone, 1-[2-(ethylseleno)-3-phenyl-2-cyclobuten-1-yl]-)

Ethanone, 1-[2-(ethylseleno)-3-phenyl-2-cyclobuten-1-yl]- structure
820963-06-2 structure
Product name:Ethanone, 1-[2-(ethylseleno)-3-phenyl-2-cyclobuten-1-yl]-
CAS No:820963-06-2
MF:C14H16OSe
MW:279.236243247986
CID:699394
PubChem ID:11185059

Ethanone, 1-[2-(ethylseleno)-3-phenyl-2-cyclobuten-1-yl]- Chemical and Physical Properties

Names and Identifiers

    • Ethanone, 1-[2-(ethylseleno)-3-phenyl-2-cyclobuten-1-yl]-
    • 1-(2-ethylselanyl-3-phenylcyclobut-2-en-1-yl)ethanone
    • 820963-06-2
    • DTXSID40458081
    • Inchi: InChI=1S/C14H16OSe/c1-3-16-14-12(10(2)15)9-13(14)11-7-5-4-6-8-11/h4-8,12H,3,9H2,1-2H3
    • InChI Key: PQDLMVAXBACWFQ-UHFFFAOYSA-N
    • SMILES: CC[Se]C1=C(CC1C(=O)C)C2=CC=CC=C2

Computed Properties

  • Exact Mass: 280.03664g/mol
  • Monoisotopic Mass: 280.03664g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 300
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.1Ų

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